4-Fluoro-2-nitrobenzaldehyde

Overview

Description

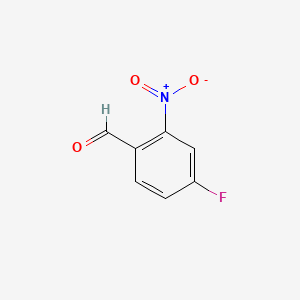

4-Fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C₇H₄FNO₃ and a molecular weight of 169.11 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 4-fluorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of by-products .

Another method involves the chlorination of 2-chloro-4-fluorotoluene followed by hydrolysis and nitration. The chlorination is performed under the irradiation of a high-pressure ultraviolet lamp, and the hydrolysis is catalyzed by an acid. The nitration step is similar to the one described above .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, helps in optimizing the production process .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under various conditions to yield amino derivatives:

Key Findings :

- Catalytic hydrogenation provides higher yields and avoids acidic byproducts compared to SnCl₂ reduction .

- Over-reduction of the aldehyde group is not observed under mild conditions .

Oxidation Reactions

The aldehyde group can be oxidized to carboxylic acid derivatives:

Key Findings :

- Alkaline KMnO₄ avoids side reactions such as decarboxylation .

- Chromium-based oxidants require careful temperature control to prevent over-oxidation .

Nucleophilic Aromatic Substitution

The fluorine atom undergoes substitution with nucleophiles:

Key Findings :

- Electron-withdrawing nitro and aldehyde groups activate the ring for substitution at the para-fluoro position .

- Reactions with amines require elevated temperatures due to poor leaving-group ability of fluoride .

Nitration and Halogenation

Further functionalization of the aromatic ring:

Key Findings :

- Bromination occurs regioselectively at the 5-position due to steric and electronic effects .

- Mixed acid (H₂SO₄/HNO₃) enables controlled nitration without decomposition .

Condensation Reactions

The aldehyde group participates in Knoevenagel and aldol condensations:

Key Findings :

Scientific Research Applications

4-Fluoro-2-nitrobenzaldehyde is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its ability to undergo various chemical transformations.

Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent to the aldehyde group .

Comparison with Similar Compounds

Similar Compounds

4-Fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrobenzaldehyde: Lacks the fluorine atom, affecting its reactivity and physical properties.

4-Nitrobenzaldehyde: Lacks the fluorine atom, affecting its reactivity and physical properties.

Uniqueness

4-Fluoro-2-nitrobenzaldehyde is unique due to the presence of both the fluorine atom and the nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and physical properties to the compound, making it valuable in various chemical syntheses and applications .

Biological Activity

4-Fluoro-2-nitrobenzaldehyde (CAS No. 2923-96-8) is an aromatic aldehyde that has garnered attention in various fields of research, particularly for its biological activities and applications in medicinal chemistry. This compound exhibits a range of biological activities, including antiviral properties and potential applications in organic synthesis. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the presence of both a nitro group (-NO2) and a fluorine atom (-F) on the benzene ring, which significantly influences its chemical reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 169.11 g/mol .

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations, including:

- Reduction : The nitro group can be reduced to an amino group, which may enhance the compound's biological properties.

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid, potentially altering its activity profile.

- Substitution Reactions : The fluorine atom can be substituted by other nucleophiles, leading to the formation of new derivatives with varied biological activities.

Antiviral Activity

One significant area of research involves the antiviral properties of derivatives synthesized from this compound. For instance, studies have shown that nitro-corroles derived from this compound exhibit strong antiviral effects against human cytomegalovirus (hCMV). In vitro evaluations indicated that these compounds could reduce infection rates by up to 60% and decrease viral replication levels significantly .

Table 1: Antiviral Activity of Nitro-Corroles Derived from this compound

| Compound ID | Cell Type | CC50 (μM) | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound 9 | MRC-5 | 3.69 | <0.5 | >7.38 |

| Compound 17 | ARPE-19 | 22.41 | <0.1 | >224.1 |

This table demonstrates the cytotoxic concentration (CC50) and inhibitory concentration (IC50) values for selected compounds derived from this compound, highlighting their potential as antiviral agents.

Chemosensor Applications

Another notable application is in the development of chemosensors for anion recognition. Probes based on derivatives of this compound have been designed to detect fluoride ions through observable color changes, demonstrating their utility in environmental monitoring and analytical chemistry .

Table 2: Anion Sensing Properties of Fluoro-Derivatives

| Probe ID | Anion Detected | Color Change Observed |

|---|---|---|

| Probe 1 | F⁻ | Colorless to Dark Red |

| Probe 4 | F⁻ | Colorless to Yellow |

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds derived from this compound:

- Antiviral Screening : A study screened over 200 porphyrinoid derivatives, identifying several candidates with promising antiviral activity against hCMV, emphasizing the role of the nitro group in enhancing efficacy while maintaining low toxicity levels .

- Chemosensor Development : Research into chemosensors utilizing derivatives of this compound has shown that they can effectively change color in response to specific anions, indicating potential applications in real-time environmental monitoring .

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-2-nitrobenzaldehyde, and how do reaction conditions influence yield?

Basic Research Focus

this compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, using precursors like 2-nitrotoluenes. A typical procedure involves forming an enamine intermediate with (MeO)₂CHNMe₂/DMF followed by NaIO₄ oxidation . Yields (~80%) are influenced by catalyst loading (e.g., Pd(OAc)₂), solvent polarity, and temperature control during stepwise purification (e.g., flash chromatography with 10% EtOAc/hexanes) .

Methodological Insight :

- Critical Step : Dibenzofuran formation via Heck reaction (77% yield for diaryl ether intermediate) .

- Optimization : Use Pd(PPh₃)₄ for improved regioselectivity.

Q. What safety protocols are essential for handling this compound in academic labs?

Basic Research Focus

While specific safety data for this compound are limited, analogous nitrobenzaldehydes require:

- PPE : Nitrile gloves, lab coat, and P95 respirator to prevent inhalation of fine particles .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.

- Waste disposal : Avoid drainage systems; neutralize with reducing agents (e.g., NaHSO₃) before disposal .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Focus

The nitro group at the ortho position activates the benzene ring for nucleophilic attack by stabilizing negative charge intermediates. For example:

- Mechanism : Fluorine at the para position directs nucleophiles (e.g., amines) to the meta position relative to the nitro group.

- Kinetic vs. thermodynamic control : Higher temperatures favor substitution at the nitro-adjacent position due to increased activation energy .

Case Study :

- Synthesis of heterocycles : Reaction with enamines under oxidative conditions yields fused pyridine derivatives .

Q. What analytical techniques are critical for characterizing this compound derivatives in multi-step syntheses?

Basic Research Focus

- ¹H/¹³C NMR : Identify substituent effects (e.g., fluorine-induced splitting at δ 6.40–7.26) .

- IR Spectroscopy : Confirm aldehyde (1700–1720 cm⁻¹) and nitro (1520–1560 cm⁻¹) functional groups .

- Melting Point Analysis : Assess purity (mp 72–73°C for pure compound) .

Advanced Tip : Use X-ray crystallography to resolve ambiguous NOE correlations in stereochemically complex derivatives .

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Transition states : Energy barriers for Heck cyclization or Ullmann coupling .

- Electronic effects : Charge distribution at the nitro and aldehyde groups influences regioselectivity .

Tools :

Properties

IUPAC Name |

4-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCGMGUNVGVHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183487 | |

| Record name | Benzaldehyde, 4-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-96-8 | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWH6CPQ66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.